molecular formula C8H12ClNSi B1600560 3-Chloro-2-(trimethylsilyl)pyridine CAS No. 79698-47-8

3-Chloro-2-(trimethylsilyl)pyridine

Cat. No. B1600560
CAS RN: 79698-47-8
M. Wt: 185.72 g/mol
InChI Key: XNOIHNJGVIXXDI-UHFFFAOYSA-N
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Description

3-Chloro-2-(trimethylsilyl)pyridine is a chemical compound with the CAS number 79698-47-8 . It has a molecular weight of 185.73 g/mol and the following IUPAC name: This compound . The compound is often used in organic synthesis and can be found in various research applications .


Synthesis Analysis

The synthesis of This compound typically involves reacting 3-Chloropyridine with Chlorotrimethylsilane . This reaction results in the formation of the desired compound .


Molecular Structure Analysis

The molecular formula of This compound is C8H12ClNSi . Its molecular weight is 185.73 g/mol . The compound has a boiling point of 201.0±20.0°C (predicted) and a density of 1.03±0.1 g/cm3 (predicted) .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including its use as a reagent in organic synthesis. For example, it can react with α,δ,ω-triketones to give tricyclic pyrroles .


Physical And Chemical Properties Analysis

  • pKa : 4.33±0.10 (predicted)

Scientific Research Applications

Complex Formation and Characterization

3-Chloro-2-(trimethylsilyl)pyridine is instrumental in synthesizing complex metallo-organic structures. For instance, it's used in the preparation of five- and four-coordinate 1,3-diaza-2-yttria- and 1,3-diaza-2-scandia-[3]ferrocenophanes, showcasing its utility in creating complexes with yttrium and scandium. These complexes have been characterized by X-ray structural analysis, providing insights into the coordination number and molecular structure effects on yttrium's nuclear magnetic shielding (Wrackmeyer, Klimkina, & Milius, 2008).

Nucleophilic Addition Reactions

In another study, this compound is involved in double nucleophilic addition reactions, leading to the synthesis of nitrogen-containing polycyclic delta-lactones. This demonstrates its role in creating bicyclic nitrogen-containing structures, useful in various synthetic applications (Rudler, Denise, Parlier, & Daran, 2002).

Catalysis and Ligand Behavior

The compound also finds application in catalysis, as seen in the aminomethylation reaction of ortho-pyridyl C-H bonds, where it serves as a catalyst for adding pyridine derivatives into the C═N double bond of nonactivated imines. This highlights its potential in catalyzing reactions involving N-heteroaromatic compounds (Nagae, Shibata, Tsurugi, & Mashima, 2015).

Safety and Hazards

3-Chloro-2-(trimethylsilyl)pyridine may pose risks such as eye and skin irritation. Please handle it with care and refer to safety data sheets for detailed safety information .

Future Directions

Research on the applications and potential uses of 3-Chloro-2-(trimethylsilyl)pyridine continues to evolve. Scientists may explore its utility in various synthetic methodologies and investigate its properties for novel applications .

properties

IUPAC Name

(3-chloropyridin-2-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNSi/c1-11(2,3)8-7(9)5-4-6-10-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOIHNJGVIXXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457914
Record name 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79698-47-8
Record name 3-CHLORO-2-(TRIMETHYLSILYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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